1-[(Chloromethyl)sulfanyl]hexadecane
Description
The chloromethylthio group introduces both sulfur and chlorine atoms, enhancing reactivity compared to unfunctionalized hexadecane.
Properties
CAS No. |
85489-63-0 |
|---|---|
Molecular Formula |
C17H35ClS |
Molecular Weight |
307.0 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)hexadecane |
InChI |
InChI=1S/C17H35ClS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3 |
InChI Key |
OSSAYJJVTLYNES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]hexadecane can be synthesized through a series of organic reactions. One common method involves the reaction of hexadecane with chloromethyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethyl)sulfanyl]hexadecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecyl methyl sulfide.
Substitution: Various substituted hexadecyl sulfides depending on the nucleophile used.
Scientific Research Applications
1-[(Chloromethyl)sulfanyl]hexadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Chloromethyl)sulfanyl]hexadecane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups:
Physicochemical Properties
Polarity and Solubility
- Hexadecane : Highly hydrophobic (logP = 2.046) , with minimal interaction in polar solvents. Used in bacterial adhesion studies due to low affinity with apolar solvents like hexadecane .
- 1-Chlorohexadecane : Likely higher logP than hexadecane due to the chloro group, enhancing hydrophobicity. Reacts via SN2 mechanisms .
- This compound : The -S-CH2Cl group introduces moderate polarity compared to hexadecane but less than sulfonyl chlorides.
Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
